5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol
Description
Properties
IUPAC Name |
5-[5-(trifluoromethyl)pyridin-2-yl]-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3S2/c9-8(10,11)4-1-2-5(12-3-4)6-13-14-7(15)16-6/h1-3H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEJHMDPBGRBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=NNC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380658 | |
| Record name | 5-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-73-2 | |
| Record name | 5-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-5-(trifluoromethyl)pyridine.
Formation of Thiadiazole Ring: The 2-bromo-5-(trifluoromethyl)pyridine is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Cyclization: The intermediate product undergoes cyclization to form the final compound, 5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The trifluoromethyl group and the pyridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial and anticancer properties.
Agrochemicals: The compound is explored for use in pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, inhibiting their function and leading to the desired biological effect. The thiadiazole ring is known to interact with metal ions, which can further modulate its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 5-[5-(trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol can be compared to related 1,3,4-thiadiazole derivatives, as outlined below:
Substituent Effects on Reactivity and Stability
- Key Insight : The trifluoromethylpyridinyl group in the target compound provides superior metabolic stability compared to chlorophenyl or nitrophenyl substituents, making it more suitable for drug development .
Physicochemical Properties
Biological Activity
5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol is a compound belonging to the class of thiadiazoles, which have gained attention due to their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its pharmacological significance. The trifluoromethyl group enhances lipophilicity and biological activity, potentially impacting the compound's interaction with biological targets.
Antimicrobial Activity
Thiadiazole derivatives, including 5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various pathogens:
- Bacterial Inhibition : Studies have shown that certain thiadiazole derivatives can inhibit bacterial growth effectively. For instance, derivatives tested against Staphylococcus aureus and Escherichia coli displayed notable antibacterial effects at specific concentrations .
- Fungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against fungi such as Candida albicans and Aspergillus niger .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been a focal point in recent studies. Compounds similar to 5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol have been reported to exhibit cytotoxic effects on various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | |
| Compound B | HeLa (Cervical) | 20 | |
| Compound C | A549 (Lung) | 10 |
These results suggest that the presence of specific substituents on the thiadiazole ring can enhance anticancer activity.
Anti-inflammatory and Antioxidant Effects
Research has indicated that thiadiazole derivatives may possess anti-inflammatory properties. For example, compounds have been shown to reduce inflammation markers in animal models . Additionally, antioxidant activities were observed in some studies, suggesting potential protective effects against oxidative stress-related diseases .
Study 1: Antimicrobial Efficacy
In a study published in the Egyptian Journal of Chemistry, several thiadiazole derivatives were synthesized and tested for antimicrobial activity. The compound exhibited significant inhibition rates against Xanthomonas oryzae, indicating its potential as an agricultural fungicide .
Study 2: Anticancer Properties
A comprehensive investigation into the anticancer efficacy of thiadiazole derivatives revealed that compounds similar to 5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol showed potent cytotoxicity against various cancer cell lines. The study highlighted the structure-activity relationship (SAR), emphasizing the role of functional groups in enhancing biological activity .
Q & A
Q. What are the standard synthetic routes for 5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol, and how can reaction conditions be optimized?
Answer: The compound is synthesized via nucleophilic substitution or cyclocondensation. Key steps include:
- Nucleophilic substitution : Reacting intermediates like 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thiol with sodium monochloroacetate in aqueous medium, followed by acidification with ethanoic acid (yields >75%) .
- Cyclocondensation : Using POCl₃ with N-phenylthiosemicarbazide at 90°C for 3 hours under reflux, monitored by TLC .
Optimization involves pH control (8–9 during precipitation) and solvent selection (e.g., DMSO/water for recrystallization) to enhance purity .
Q. Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : Identifies protons in the pyridine (δ 8.5–9.0 ppm) and thiadiazole rings (δ 7.5–8.2 ppm) .
- IR spectroscopy : Detects thiol (-SH) stretches (~2550 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 308.37) confirm the molecular formula .
- Elemental analysis : Validates C, H, N, S, and F content within ±0.3% of theoretical values .
Q. What key intermediates are involved in the synthesis of this compound?
Answer:
- 4-Phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thiol : Synthesized via classical methods and used for S-alkylation .
- 2-Chloro-N-(4-trifluoromethylphenyl)acetamide : Reacts with thiol intermediates in acetone under reflux to form target derivatives .
Advanced Research Questions
Q. How can computational tools predict the biological activity of this compound?
Answer:
- PASS Online® : Predicts antimicrobial and anticancer activity by analyzing structural motifs (e.g., thiadiazole, trifluoromethylpyridine) .
- Molecular docking (AutoDock Vina) : Evaluates binding affinity with targets like Mycobacterium tuberculosis enoyl-ACP reductase (14DM). Studies show hydrogen bonding with Thr196 and hydrophobic interactions with Phe149 .
- ADMET prediction : Estimates pharmacokinetic properties (e.g., logP = 2.9, indicating moderate lipophilicity) .
Q. What strategies resolve contradictions in reported synthesis yields or byproduct formation?
Answer:
- Parameter comparison : Contrast reaction temperatures (e.g., 90°C vs. room temperature), catalysts (K₂CO₃ vs. NaHCO₃), and solvent systems (aqueous vs. acetone) .
- Byproduct analysis : Use HPLC to identify impurities (e.g., unreacted thiols) and optimize purification steps (e.g., recrystallization in ethanol vs. DMSO) .
- Reproducibility testing : Validate methods across labs using standardized protocols (e.g., TLC monitoring with hexane:ethyl acetate 7:3) .
Q. How do substituents like the trifluoromethyl group influence bioactivity?
Answer:
- Enhanced lipophilicity : The CF₃ group increases membrane permeability (logP +0.5) .
- Metabolic stability : Fluorine atoms resist oxidative degradation, prolonging half-life in vitro .
- Target selectivity : Pyridine-thiadiazole hybrids show higher affinity for acetylcholinesterase (IC₅₀ = 12 µM) compared to non-fluorinated analogs .
Q. What advanced analytical methods ensure purity and identify byproducts?
Answer:
Q. How is molecular docking applied to study this compound’s mechanism of action?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
